
N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine: is a silicon-based organic compound It is characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silanamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OEt} \rightarrow \text{(CH}_3\text{)}_3\text{SiNHCH}_2\text{CH}_2\text{CH}_2\text{OEt} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.
Surface Modification: It is used to modify surfaces, enhancing properties like hydrophobicity or adhesion.
Biology:
Biocompatible Coatings: The compound can be used to create biocompatible coatings for medical devices.
Medicine:
Drug Delivery:
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants, providing enhanced bonding properties.
Wirkmechanismus
The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can form strong bonds with silicon-containing surfaces, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make it effective in modifying surfaces and enhancing adhesion.
Vergleich Mit ähnlichen Verbindungen
Bis(3-trimethoxysilylpropyl)amine: Similar in structure but contains methoxy groups instead of ethoxy.
3-(Trimethoxysilyl)propylamine: Lacks the ethoxy group but has similar silane functionality.
Uniqueness: N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it particularly versatile for applications requiring surface modification and adhesion enhancement.
Eigenschaften
CAS-Nummer |
920033-65-4 |
|---|---|
Molekularformel |
C11H29NOSi2 |
Molekulargewicht |
247.52 g/mol |
IUPAC-Name |
3-ethoxy-N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C11H29NOSi2/c1-8-13-11-9-10-12(14(2,3)4)15(5,6)7/h8-11H2,1-7H3 |
InChI-Schlüssel |
GSKMPXUNISMUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
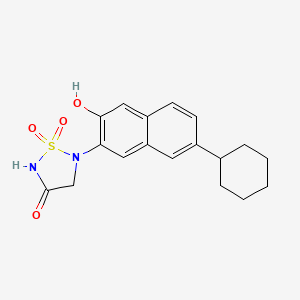

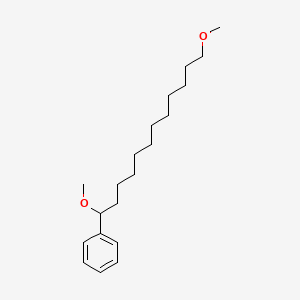
![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
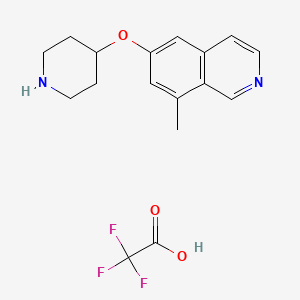
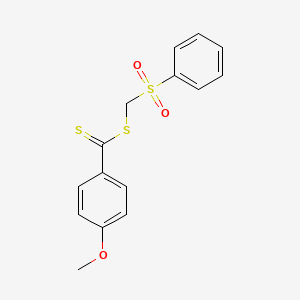


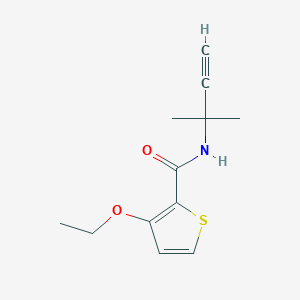
![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)

![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
